molecular formula C8H8Cl4Si B14683598 Trichloro{[2-(chloromethyl)phenyl]methyl}silane CAS No. 36147-65-6

Trichloro{[2-(chloromethyl)phenyl]methyl}silane

Cat. No.: B14683598
CAS No.: 36147-65-6
M. Wt: 274.0 g/mol
InChI Key: MFRSILUPXHDCGQ-UHFFFAOYSA-N
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Description

Trichloro{[2-(chloromethyl)phenyl]methyl}silane is a chemical compound with the molecular formula C8H8Cl4Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a phenyl group substituted with a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro{[2-(chloromethyl)phenyl]methyl}silane can be synthesized through the reaction of trichlorosilane with 2-(chloromethyl)benzyl chloride. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

HSiCl3+C6H4(CH2Cl)CH2ClC6H4(CH2Cl)CH2SiCl3+HCl\text{HSiCl}_3 + \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{CH}_2\text{SiCl}_3 + \text{HCl} HSiCl3​+C6​H4​(CH2​Cl)CH2​Cl→C6​H4​(CH2​Cl)CH2​SiCl3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Trichloro{[2-(chloromethyl)phenyl]methyl}silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms attached to the silicon can be substituted with other groups such as alkoxy or amino groups.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as alcohols or amines are used under mild heating conditions.

    Hydrolysis: Water or aqueous solutions are used at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products

    Substitution: Formation of alkoxysilanes or aminosilanes.

    Hydrolysis: Formation of silanols.

    Reduction: Formation of silanes with fewer chlorine atoms.

Scientific Research Applications

Trichloro{[2-(chloromethyl)phenyl]methyl}silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of trichloro{[2-(chloromethyl)phenyl]methyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trichlorosilane (HSiCl3)
  • Methyltrichlorosilane (CH3SiCl3)
  • Phenyltrichlorosilane (C6H5SiCl3)

Uniqueness

Trichloro{[2-(chloromethyl)phenyl]methyl}silane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This dual functionality allows for a wide range of chemical modifications and applications that are not possible with simpler trichlorosilanes.

Properties

CAS No.

36147-65-6

Molecular Formula

C8H8Cl4Si

Molecular Weight

274.0 g/mol

IUPAC Name

trichloro-[[2-(chloromethyl)phenyl]methyl]silane

InChI

InChI=1S/C8H8Cl4Si/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,5-6H2

InChI Key

MFRSILUPXHDCGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)CCl

Origin of Product

United States

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